1H-Pyrrole-1-propanal
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Overview
Description
1H-Pyrrole-1-propanal is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring attached to a propanal group. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-propanal can be synthesized through various methods. One common approach involves the reaction of pyrrole with propanal under acidic conditions. Another method includes the hydrolysis of 1-(2-cyanoethyl)pyrrole, which yields this compound upon treatment with water and acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of pyrrole derivatives or the use of metal-catalyzed reactions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: 1H-Pyrrole-1-propanoic acid.
Reduction: 1H-Pyrrole-1-propanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1-propanal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-propanal involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1H-Pyrrole-1-propanoic acid
- 1H-Pyrrole-1-propanol
- 1H-Pyrrole-1-amine
- 2-(1H-Pyrrol-1-yl)ethanamine
Comparison: 1H-Pyrrole-1-propanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 1H-Pyrrole-1-propanoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1H-Pyrrole-1-propanol, with its alcohol group, exhibits different reactivity in reduction and substitution reactions .
Properties
IUPAC Name |
3-pyrrol-1-ylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,7H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQKJFRJQBSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448277 |
Source
|
Record name | 1H-Pyrrole-1-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174579-91-0 |
Source
|
Record name | 1H-Pyrrole-1-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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